2-Fluoro-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

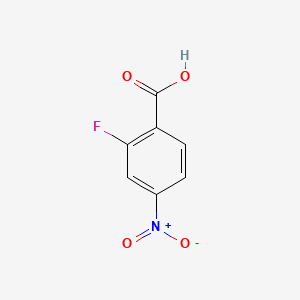

2D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFMFZFCKADEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307207 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-24-7 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-nitrobenzoic acid CAS number 403-24-7

An In-Depth Technical Guide to 2-Fluoro-4-nitrobenzoic Acid (CAS 403-24-7): Synthesis, Reactivity, and Applications

Introduction

This compound, identified by its CAS number 403-24-7, is a pivotal intermediate in modern organic and medicinal chemistry.[1] This trifunctional aromatic compound, featuring a carboxylic acid, a fluorine atom, and a nitro group, serves as a highly versatile molecular scaffold.[2] Its unique electronic and structural characteristics, stemming from the interplay of these functional groups, provide multiple reaction sites for sequential and regioselective modifications.[2] The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid moiety.[2] This guide offers a comprehensive exploration of its synthesis, chemical behavior, and critical applications, particularly as a foundational building block in the development of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder under standard conditions.[3][4] Its key physical and chemical properties are summarized below, providing essential data for laboratory and industrial handling.

| Property | Value | Source(s) |

| CAS Number | 403-24-7 | [5] |

| Molecular Formula | C₇H₄FNO₄ | [3][5] |

| Molecular Weight | 185.11 g/mol | [3][5][6] |

| Appearance | White to pale yellow or light brown crystal powder | [1][3][4] |

| Melting Point | 170 - 177 °C | [1][3][6][7] |

| Boiling Point | 352.5 °C at 760 mmHg | [1][8] |

| Density | 1.568 - 1.6 g/cm³ | [1][8] |

| Flash Point | 167 °C | [1][8] |

| Solubility | Moderately soluble in polar organic solvents like ethanol and DMSO; poorly soluble in water. | [9] |

| Storage | Store at room temperature in a cool, well-ventilated, dry place.[1][6][10] |

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.[1][2] This transformation is typically achieved using strong oxidizing agents, with methods optimized to achieve high yields and purity.[2]

Caption: Primary synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Potassium Permanganate (KMnO₄) Mediated Oxidation

This is a common laboratory and industrial-scale method. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance reaction efficiency.[1][5]

-

Reaction Setup: A mixture of 2-fluoro-4-nitrotoluene (e.g., 31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[4][5]

-

Heating: After approximately 10 minutes, the mixture is heated to 95 °C with continuous stirring.[4][5]

-

Reagent Addition: Additional portions of KMnO₄ (e.g., 30.0 g) are added after 2 hours and 3 hours to drive the reaction to completion.[4][5]

-

Reaction Time: The mixture is stirred at 95 °C for an additional 10 hours.[4]

-

Workup: The reaction is cooled to room temperature and filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[4][5]

-

Precipitation & Isolation: The filtrate is acidified to pH 2 using concentrated hydrochloric acid, causing the product to precipitate as an off-white solid.[4][5] The solid is collected by vacuum filtration.

-

Purification: The crude solid is dissolved in 1N aqueous NaOH, re-acidified to pH 2, and extracted with dichloromethane (CH₂Cl₂). The combined organic extracts are washed, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the pure product.[4][5] Yields for this method are reported to be around 74%.[4][5]

Protocol 2: Chromium Trioxide/Periodic Acid Oxidation

This method offers a high-yield alternative, often completed in a shorter timeframe.[2][5]

-

Reagent Preparation: Periodic acid (H₅IO₆, e.g., 1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring. Catalytic chromium trioxide (CrO₃, e.g., 0.16 g, 1.60 mmol) is then added to the solution.[5]

-

Reaction Initiation: 2-Fluoro-4-nitrotoluene (e.g., 0.33 g, 2.13 mmol) is added to the solution. An exothermic reaction occurs, and a white precipitate forms immediately.[5]

-

Workup & Isolation: The supernatant is decanted, and the solvent is removed by evaporation. The residue is extracted with dichloromethane and water. The organic layer is dried over MgSO₄ and concentrated to give the product as a white solid.[5] This method has been reported to provide a high yield of approximately 81%.[2][5]

Chemical Reactivity and Key Transformations

The strategic placement of the three functional groups on the aromatic ring dictates the compound's rich reactivity, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards nucleophilic aromatic substitution.[2] This is due to the powerful electron-withdrawing effect of the nitro group located in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] This activation facilitates the displacement of the fluoride ion, a good leaving group, by a wide range of nucleophiles.[2]

Caption: The addition-elimination mechanism of SₙAr.

-

Reaction with Amines: Forms N-substituted 4-nitroanthranilic acid derivatives.[2]

-

Reaction with Alkoxides: Yields 2-alkoxy-4-nitrobenzoic acids.[2]

Carboxylic Acid Transformations

The carboxylic acid group undergoes standard transformations, which are crucial for incorporating the 2-fluoro-4-nitrophenyl moiety into larger molecular frameworks.[2]

-

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the highly reactive 2-fluoro-4-nitrobenzoyl chloride.[2][8] This intermediate is a key precursor for synthesizing amides and esters.

-

Amidation: The acyl chloride or the acid itself (using coupling agents) reacts with primary or secondary amines to form N-substituted 2-fluoro-4-nitrobenzamides.[2][8]

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) produces the corresponding ester.[2]

-

Reduction: The carboxylic acid can be reduced to 2-fluoro-4-nitrobenzyl alcohol using reducing agents like borane-tetrahydrofuran complex (BH₃-THF).[8]

Nitro Group Reduction

The nitro group is readily reduced to an amino group (NH₂), a pivotal transformation that unlocks pathways to a vast array of derivatives, especially nitrogen-containing heterocycles.[2] This creates a 2-fluoro-4-aminobenzoic acid derivative, a key building block for quinazolinones and other heterocyclic systems of interest in drug discovery.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is a cornerstone intermediate for synthesizing high-value APIs, particularly in oncology.[2]

Caption: Key application areas derived from the core scaffold.

-

Oncology - Enzalutamide: The compound is a documented starting material in several patented synthetic routes for Enzalutamide, a potent androgen receptor antagonist used to treat castration-resistant prostate cancer.[2][4] The synthesis leverages the compound's reactive sites to construct the drug's core structure.[2]

-

Kinase Inhibitors: The structural framework is a valuable starting point for synthesizing heterocyclic scaffolds used in various kinase inhibitors.[2] For example, it is a precursor for fluorinated 2-aminopyrimidine derivatives, which are privileged structures for developing potent and selective CDK (cyclin-dependent kinase) inhibitors.[2][8]

-

Heterocyclic Synthesis: The sequential modification of its functional groups makes it an ideal substrate for Heterocyclic Oriented Synthesis (HOS), a strategy used to create diverse libraries of compounds for drug discovery screening.[2] For instance, after reduction of the nitro group and amidation of the carboxylic acid, an intramolecular SₙAr reaction can lead to the formation of quinazolinone rings.[2]

-

Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to improved crop protection.[1][3]

Analytical Characterization

Standard analytical techniques are employed to verify the structure and purity of this compound. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, which is often specified at ≥98-99%.[1][3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A representative ¹H NMR signal pattern is: δ 8.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H).[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) provides comprehensive information.[7][11][12]

-

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[7][11] It may also cause respiratory irritation.[7][11]

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

Storage: Store locked up in a well-ventilated, dry place with the container tightly closed.[7][12]

-

Incompatible Materials: Keep away from strong oxidizing agents, bases, and amines.[7][12]

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its three distinct reactive centers—the carboxylic acid, the activated fluorine, and the reducible nitro group—provide chemists with a versatile toolkit for constructing complex molecular architectures. Its established role as a key intermediate in the synthesis of life-saving drugs like Enzalutamide and its potential in the development of novel kinase inhibitors and agrochemicals underscore its continued importance. As synthetic methodologies advance, the applications for this valuable building block are poised to expand, further cementing its status as an indispensable resource in chemical research and development.[1][3]

References

- 1. innospk.com [innospk.com]

- 2. This compound | 403-24-7 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 403-24-7 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 403-24-7 | FF01658 [biosynth.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 403-24-7 this compound - EASTFINE [eastfine.net]

- 10. 403-24-7|this compound|BLD Pharm [bldpharm.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-nitrobenzoic Acid in Organic Solvents

Disclaimer: Initial research yielded no specific, publicly available quantitative solubility data for 2-Fluoro-4-nitrobenzoic acid. As a relevant and well-documented alternative, this guide provides a comprehensive framework for understanding and determining its solubility based on the established principles and experimental data for the parent compound, benzoic acid, and its nitro-substituted derivatives. The methodologies and theoretical discussions described herein serve as an authoritative reference for solubility studies of this compound.

Introduction

This compound (CAS 403-24-7) is a vital building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group, imparts a unique combination of reactivity and physicochemical properties.[2] Understanding its solubility in various organic solvents is a critical first step in reaction design, process optimization, purification, and formulation development.[3] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the theoretical principles governing the solubility of this compound, a robust experimental framework for its quantitative determination, and an analysis based on data from structurally analogous compounds.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is fundamental to predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 403-24-7 | [1][2][4] |

| Molecular Formula | C₇H₄FNO₄ | [1][2][4] |

| Molecular Weight | 185.11 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2][4] |

| Melting Point | 170 - 176 °C | [1] |

| Boiling Point | 352.5 ± 27.0 °C at 760 mmHg | [2][4] |

| Density | ~1.6 g/cm³ | [2][4] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, qualitative understanding: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For a substituted benzoic acid like this compound, solubility is dictated by a balance of interactions involving its three key functional components:

-

The Aromatic Ring: The benzene core is nonpolar and favors interactions with nonpolar or moderately polar solvents through dispersion forces.

-

The Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents like alcohols.

-

The Fluoro (-F) and Nitro (-NO₂) Groups: Both are strongly electron-withdrawing groups. The nitro group, in particular, is highly polar. These substituents increase the overall polarity of the molecule compared to benzoic acid, influencing its interactions with polar aprotic and protic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with smaller "distances" (Ra) between their Hansen points are more likely to be miscible.[5]

Caption: Hansen Solubility Parameter (HSP) concept.

While the exact HSP values for this compound are not published, we can infer its characteristics. Compared to benzoic acid, the addition of the highly polar nitro group and the polar fluoro group will significantly increase its δP and likely its δH values. Therefore, it is expected to be most soluble in solvents with high δP and δH components, such as polar protic and polar aprotic solvents.

The following table presents the HSP for common organic solvents to aid in selection.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| (Data compiled from various sources) |

Expected Solubility Profile: An Analysis Based on Analogue Data

In the absence of direct quantitative data for this compound, examining the solubility of benzoic acid and its nitro-derivatives provides a robust predictive framework. A study by Zhang et al. on benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid offers valuable insights.[7]

Key Observations from Analogue Data: [7]

-

Effect of Polar Groups: All three compounds are most soluble in polar protic solvents like methanol and ethanol, highlighting the dominant role of the carboxylic acid group's hydrogen bonding capability.

-

Impact of Nitro Substitution: The solubility order for benzoic acid is: ethanol > methanol > acetonitrile > ethyl acetate. For the nitro-substituted versions, this changes to: methanol > ethanol > ethyl acetate > acetonitrile. This suggests that the increased polarity from the nitro group enhances interactions with highly polar solvents like methanol.

-

Low Solubility in Non-polar Solvents: Solubility is consistently poor in non-polar solvents like toluene, where the polar functional groups cannot be effectively solvated.

Predicted Solubility for this compound: Based on these trends, we can predict a similar solubility hierarchy for this compound. Its solubility is expected to be highest in polar solvents, particularly those that can act as hydrogen bond acceptors and have a significant polar character.

Predicted Solubility Order: Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Toluene

The fluorine atom at the 2-position may introduce intramolecular hydrogen bonding with the carboxylic acid group, which could slightly temper its interaction with solvents compared to a non-fluorinated analogue, but the overall trend is expected to hold.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Principle

An excess of the solid solute is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated liquid phase is then measured using a validated analytical technique.

Methodology

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker or on a stirring plate in a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to reach equilibrium. It is advisable to sample at intermediate time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.[8]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 g of solvent, or mole fraction.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the melting and boiling points of 2-Fluoro-4-nitrobenzoic acid (CAS No. 403-24-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple recitation of physical constants to offer a nuanced, field-proven perspective on the experimental determination of these properties. We will explore the causal relationships behind experimental choices, the importance of self-validating protocols, and the critical role of thermal stability analysis in accurately characterizing this compound. This guide is intended to equip researchers with the necessary knowledge to handle and utilize this compound with scientific rigor and safety.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a versatile aromatic carboxylic acid whose value in organic synthesis is derived from its unique trifunctional substitution pattern. The presence of a carboxylic acid group, a fluorine atom, and a nitro group on the benzene ring provides multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety. This compound serves as a crucial building block in the development of a range of biologically active molecules, including anti-inflammatory agents and herbicides. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective and safe use in research and development.

Physicochemical Properties of this compound

The physical characteristics of this compound are foundational to its handling, purification, and application in synthesis.

Molecular and Physical Characteristics

| Property | Value | Source(s) |

| CAS Number | 403-24-7 | [1] |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | |

| Appearance | White to pale cream or pale yellow crystalline powder | [1] |

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range. The presence of impurities will generally lead to a depression and broadening of the melting point range.

Multiple sources report the melting point of this compound to be in a consistent range, as summarized in the table below.

| Melting Point Range (°C) | Source(s) |

| 169.0 - 176.0 | [1] |

| 170 | [2] |

| 174 | [3] |

This narrow range suggests that the compound is a stable, crystalline solid at room temperature. The slight variations observed between different suppliers can be attributed to minor differences in purity.

Boiling Point and Thermal Stability: A Critical Consideration

While a boiling point is a fundamental physical property, its experimental determination for this compound is not straightforward.

Predicted Boiling Point: Computational models predict the boiling point of this compound to be approximately 352.5 ± 27.0 °C at 760 mmHg [2][4][5].

Experimental Challenges and Thermal Decomposition: It is crucial for researchers to understand that this predicted boiling point may not be practically achievable under standard atmospheric pressure. Nitroaromatic compounds, including isomers of nitrobenzoic acid, are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures. Studies on nitrobenzoic acid isomers have shown that thermal decomposition can be a significant process at temperatures not far above their melting points[6]. This thermal instability poses a significant challenge to the experimental determination of the boiling point, as the compound may decompose before or at its boiling temperature.

Recommendation: Attempting to determine the boiling point of this compound by distillation at atmospheric pressure is strongly discouraged due to the high risk of decomposition, which can be hazardous. A more scientifically sound approach to understanding the behavior of this compound at elevated temperatures is through thermal analysis techniques.

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, the following protocols are presented as self-validating systems for the characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine, homogenous powder. If necessary, gently crush any large crystals in a mortar and pestle.

-

Tap the open end of a melting point capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the prepared capillary tube into the heating block of a calibrated melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Set a slower, more precise heating rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Boiling Point Considerations and Thermal Stability Analysis

Given the high predicted boiling point and the potential for thermal decomposition, direct measurement of the boiling point at atmospheric pressure is not recommended. Instead, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed to assess the thermal stability of this compound.

3.2.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the onset temperature of decomposition.

Methodology:

-

Instrument Setup:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the predicted decomposition range (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

3.2.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic events (like melting) and exothermic events (like decomposition).

Methodology:

-

Instrument Setup:

-

Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that encompasses both the melting and potential decomposition events (e.g., 300 °C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point and determine its onset and peak temperatures.

-

Observe for any exothermic peaks at higher temperatures, which would indicate decomposition. The onset temperature of the exotherm provides information about the thermal stability of the compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound, emphasizing the decision-making process based on the compound's properties.

Caption: Workflow for the thermal analysis of this compound.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. As with all nitroaromatic compounds, caution should be exercised when heating, and the potential for thermal decomposition must be considered.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of this compound, grounded in scientific principles and practical laboratory considerations. The melting point is a reliable and straightforward parameter for assessing the purity of this crystalline solid. In contrast, the high predicted boiling point, coupled with the inherent thermal instability of nitroaromatic compounds, makes the experimental determination of the boiling point at atmospheric pressure challenging and potentially hazardous. It is the recommendation of this guide that researchers prioritize thermal stability analysis through techniques such as TGA and DSC to understand the behavior of this compound at elevated temperatures. This approach ensures not only the accuracy of the physicochemical data but also the safety of the researchers handling this important synthetic intermediate.

References

Spectroscopic Characterization of 2-Fluoro-4-nitrobenzoic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7), a key intermediate in pharmaceutical synthesis. This document details the expected spectroscopic signatures obtained through Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Leveraging theoretical data and comparative analysis with structurally similar molecules, this guide offers an in-depth interpretation of the spectral data, establishing a foundational understanding for researchers, scientists, and professionals in drug development. Detailed, field-proven experimental protocols for acquiring high-fidelity spectra are also presented, ensuring the reproducibility and integrity of the analytical workflow.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol , is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the unique reactivity conferred by the electron-withdrawing nitro group and the fluorine substituent on the aromatic ring. Accurate and unambiguous characterization of this molecule is paramount for ensuring the quality, purity, and consistency of downstream synthetic processes.

Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable tools for the structural elucidation and verification of such organic molecules. IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint," while mass spectrometry offers precise mass determination and insights into the molecule's fragmentation pathways, confirming its elemental composition and connectivity.

This guide will systematically explore the IR and mass spectrometric data for this compound. While experimental spectra for this specific compound are not widely published, this document synthesizes data from theoretical predictions and extensive studies on closely related analogs, such as other nitrobenzoic acid isomers, to provide a robust and scientifically grounded interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of this compound in the solid state, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands. The interpretation presented here is based on established frequency ranges for substituted benzoic acids and a comparative analysis with the detailed vibrational study of 2-chloro-4-nitrobenzoic acid.[2][3]

Predicted IR Absorption Bands and Their Assignments

The solid-state IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid dimer, formed through strong intermolecular hydrogen bonding, and the nitro and fluoro-substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description of Assignment |

| ~3100–2800 (broad) | ν(O-H) | The O-H stretching of the carboxylic acid is significantly broadened and shifted to a lower frequency due to strong intermolecular hydrogen bonding in the dimeric form.[1] |

| ~1700 | ν(C=O) | The C=O stretching of the carboxylic acid group, a strong and sharp absorption. The position is characteristic of an aromatic carboxylic acid participating in hydrogen bonding. |

| ~1530 | νₐₛ(NO₂) | The asymmetric stretching of the nitro group results in a very strong absorption band. This is a key identifier for nitroaromatic compounds. |

| ~1350 | νₛ(NO₂) | The symmetric stretching of the nitro group, also a strong absorption. |

| ~1300 | δ(O-H) in-plane / ν(C-O) | A coupled vibration involving the in-plane bending of the O-H group and the stretching of the C-O single bond. |

| ~1250 | ν(C-F) | The C-F stretching vibration, typically a strong band. Its exact position can be influenced by coupling with other modes. |

| ~920 | δ(O-H) out-of-plane | A broad absorption due to the out-of-plane bending of the hydrogen-bonded O-H group, characteristic of carboxylic acid dimers. |

Causality Behind Spectral Features

The broadness of the O-H stretching band is a direct consequence of the strong hydrogen bonding between two molecules of this compound, forming a centrosymmetric dimer. This interaction weakens the O-H bond, lowering its vibrational frequency and creating a wide range of bond energies, hence the broad absorption.

The positions of the nitro group stretching vibrations (asymmetric and symmetric) are highly characteristic and confirm the presence of this functional group. The electron-withdrawing nature of both the nitro group and the fluorine atom influences the electronic distribution within the benzene ring, which can cause slight shifts in the aromatic C-H and C=C stretching and bending vibrations compared to unsubstituted benzoic acid.

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Sample

This protocol describes a robust method for obtaining a high-quality IR spectrum of a solid sample like this compound using an ATR accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for solid sample analysis using ATR-FTIR.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Analysis in the negative ion mode is particularly effective for acidic compounds, as they readily lose a proton to form an [M-H]⁻ ion.

Expected Mass Spectrum and Fragmentation Pathway

For this compound (MW = 185.11), ESI in negative ion mode is expected to produce a prominent ion at an m/z of 184.0, corresponding to the deprotonated molecule [C₇H₃FNO₄]⁻.

Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. Based on studies of nitroaromatic acids, the primary fragmentation pathways are predictable and highly informative.[4]

| m/z (predicted) | Ion Formula | Description of Fragmentation |

| 184.0 | [C₇H₃FNO₄]⁻ | [M-H]⁻, the deprotonated parent molecule. |

| 140.0 | [C₇H₄FNO₂]⁻ | Loss of CO₂ (44 Da) from the precursor ion. This decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids. |

| 138.0 | [C₇H₃FO₂]⁻ | Loss of NO₂ (46 Da) from the precursor ion. This indicates the presence of the nitro group. |

| 110.0 | [C₆H₃FO]⁻ | Subsequent loss of CO (28 Da) from the [M-H-NO₂]⁻ fragment. |

The most frequent fragmentation observed for nitrobenzoic acids involves decarboxylation (loss of CO₂) and the loss of the nitro group (NO₂).[4] The relative intensities of these fragment ions can sometimes provide information about the stability of the resulting ions and the positions of the substituents.

Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

Experimental Protocol: ESI-MS Analysis

This protocol outlines the general procedure for analyzing an organic acid using direct infusion ESI-MS in negative ion mode.

-

Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water. A small amount of a weak base like ammonium hydroxide can be added to the mobile phase to enhance deprotonation.

-

Instrument Setup:

-

Set up the mass spectrometer for ESI in negative ion mode.

-

Typical parameters include a capillary voltage of -3 to -4.5 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates.

-

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Scan (Full Scan): Acquire a full scan mass spectrum to identify the [M-H]⁻ ion. The scan range should encompass the expected m/z of 184.0.

-

MS/MS Analysis (Product Ion Scan):

-

Select the [M-H]⁻ ion (m/z 184.0) as the precursor ion in the first mass analyzer (e.g., a quadrupole).

-

Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion.

-

Scan the second mass analyzer to detect the resulting fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Conclusion

The spectroscopic data derived from IR and MS analyses provide a robust framework for the unequivocal identification and characterization of this compound. The predicted IR spectrum is distinguished by the characteristic broad O-H stretch of a carboxylic acid dimer, a strong carbonyl absorption around 1700 cm⁻¹, and prominent bands for the asymmetric and symmetric stretching of the nitro group. Mass spectrometry, particularly in the negative ESI mode, is expected to show a clear deprotonated molecular ion at m/z 184.0, with subsequent fragmentation primarily involving the loss of carbon dioxide and the nitro group. The detailed protocols and interpretative guidance provided herein are designed to empower researchers and drug development professionals to confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

- 1. This compound | 403-24-7 | Benchchem [benchchem.com]

- 2. ijcrr.com [ijcrr.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzoic Acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

2-Fluoro-4-nitrobenzoic acid, a seemingly unassuming crystalline powder, holds a significant position in the landscape of modern organic synthesis. Its strategic arrangement of a carboxylic acid, a nitro group, and a fluorine atom on a benzene ring imparts a unique reactivity profile that has made it an invaluable intermediate in the development of life-saving pharmaceuticals and advanced agrochemicals.[1][2] The electron-withdrawing nature of both the nitro group and the fluorine atom activates the molecule for a variety of chemical transformations, making it a versatile building block for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of this compound, from its early synthesis to its critical role in contemporary chemical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis.

| Property | Value |

| CAS Number | 403-24-7 |

| Molecular Formula | C₇H₄FNO₄ |

| Molecular Weight | 185.11 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 172-176 °C |

| Boiling Point | ~352.5 °C at 760 mmHg |

| Density | ~1.6 g/cm³ |

| Solubility | Moderately soluble in polar organic solvents like ethanol and DMSO; poorly soluble in water. |

Spectroscopic Data (Typical)

| Technique | Data |

| ¹H NMR | δ (ppm) 8.23 (d, J = 10.5 Hz, 1H), 8.06 – 8.18 (m, 2H) |

| ¹³C NMR | Key peaks corresponding to the aromatic carbons, the carboxyl carbon, and carbons influenced by the fluorine and nitro substituents. |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and C-F bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. |

A Journey Through Time: The Discovery and Historical Synthesis of this compound

The documented history of this compound appears to begin in the mid-20th century. An early and notable synthesis was reported by Frank Schwelkes and M. Rubin in the Journal of the American Chemical Society in 1944.[4] Their work, along with a German patent from 1951, laid the groundwork for the preparation of this important intermediate.[4] The primary historical method, which remains a cornerstone of its synthesis today, is the oxidation of 2-fluoro-4-nitrotoluene.[3][5]

The causality behind this choice of starting material and reaction is rooted in the relative stability of the methyl group and the desired carboxylic acid functionality. The methyl group on the toluene ring provides a convenient handle for oxidation to the carboxylic acid, while the fluorine and nitro groups are generally stable under these oxidative conditions.

The Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable method for the synthesis of this compound is the oxidation of 2-fluoro-4-nitrotoluene. This process has been refined over the years to improve yield and purity.

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

Objective: To synthesize this compound with high purity and yield.

Reagents and Materials:

-

2-Fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Celite (for filtration)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, a mixture of 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, and a 1N solution of NaOH is prepared.[5] The use of a phase transfer catalyst like tetrabutylammonium bromide is crucial for facilitating the reaction between the organic substrate and the aqueous permanganate solution.

-

Addition of Oxidant: Potassium permanganate is added to the stirred mixture at room temperature.[5]

-

Heating and Reaction Monitoring: The reaction mixture is then heated to approximately 95°C with vigorous stirring.[5] Additional portions of KMnO₄ may be added over several hours to ensure complete oxidation.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.[5]

-

Acidification and Precipitation: The filtrate is then acidified with concentrated hydrochloric acid to a pH of 2.[5] This protonates the carboxylate salt, causing the this compound to precipitate out of the solution as a solid.

-

Purification: The crude solid is collected by vacuum filtration and can be further purified by recrystallization. A common method involves dissolving the crude product in a dilute aqueous NaOH solution, followed by re-acidification with HCl to precipitate the purified product.[5] The purified solid is then washed and dried.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the pharmaceutical industry.[1][5] Its primary application is in the synthesis of complex active pharmaceutical ingredients (APIs).

A Key Intermediate in the Synthesis of Enzalutamide

Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[3][6] this compound serves as a crucial starting material in several patented synthetic routes to this life-saving drug.[3]

The synthesis typically begins with the conversion of the carboxylic acid group of this compound into an amide. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.[7][8] This N-methyl-2-fluoro-4-nitrobenzamide is then carried through a series of transformations, including reduction of the nitro group to an amine, to ultimately form the core structure of enzalutamide.[1][6]

Caption: Role of this compound in Enzalutamide synthesis.

Role in Agrochemicals

While specific examples for this compound are less prevalent in readily available literature compared to its pharmaceutical applications, the broader class of nitrobenzoic acids are vital in agrochemical synthesis.[9] They are used as precursors for herbicides, insecticides, and fungicides.[9][10]

The functional groups on this compound provide handles for creating a diverse library of compounds for screening as potential agrochemicals. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid allows for the formation of esters and amides, and the fluorine atom can enhance the biological activity and metabolic stability of the final product.[9] For instance, nitrobenzoic acid derivatives are used in the synthesis of herbicides that inhibit the acetohydroxyacid synthase (AHAS) enzyme, a critical enzyme in plants.[9]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.[11]

Conclusion

This compound has evolved from a compound synthesized in the mid-20th century to a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, stemming from its unique combination of functional groups, has cemented its importance in the synthesis of high-value molecules, most notably the anticancer drug enzalutamide. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic importance of well-designed building blocks like this compound will undoubtedly continue to expand.

References

- 1. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 403-24-7 | Benchchem [benchchem.com]

- 4. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 7. Page loading... [guidechem.com]

- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Strategic Overview: From Starting Material to a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzoic Acid from 2-fluoro-4-nitrotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in modern pharmaceutical development. The primary focus is on the robust and widely-used method of oxidizing 2-fluoro-4-nitrotoluene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and address the critical safety considerations inherent in the process.

This compound is a pivotal precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably as a starting material for Enzalutamide, a potent androgen receptor antagonist for the treatment of prostate cancer.[1][2] Its value lies in the specific arrangement of the fluoro, nitro, and carboxylic acid groups, which allows for sequential, regioselective modifications in complex synthetic pathways.

The most direct and common strategy for its preparation is the oxidation of the benzylic methyl group of 2-fluoro-4-nitrotoluene.[1] This transformation can be achieved using several powerful oxidizing agents, including:

-

Potassium Permanganate (KMnO₄): A classic, cost-effective, and potent oxidant. This method is well-documented and provides good yields, making it a workhorse in many laboratories.[3]

-

Chromium-Based Reagents (e.g., CrO₃, Na₂Cr₂O₇): These reagents, often in acidic media or with co-oxidants like periodic acid, can provide high yields.[1][4][5] However, the high toxicity and environmental concerns associated with chromium waste have made them less favorable.

-

Nitric Acid (HNO₃): Can be used for oxidation at elevated temperatures and pressures, though this requires specialized equipment.[6]

This guide will focus on the potassium permanganate method due to its balance of efficiency, scalability, and the avoidance of highly toxic heavy metals. We will explore how the reaction conditions are optimized to achieve a reliable and high-yielding synthesis.

The Core Synthesis: Permanganate Oxidation of 2-fluoro-4-nitrotoluene

The conversion of the methyl group on the aromatic ring to a carboxylic acid is a foundational transformation in organic synthesis. The use of potassium permanganate under basic conditions is a classic and effective approach.

Mechanistic Insights: The "Why" Behind the Reaction

The oxidation of alkylarenes like 2-fluoro-4-nitrotoluene by permanganate is a complex process. The currently accepted mechanism proceeds through a radical pathway as the rate-determining step.[7][8]

-

Hydrogen Atom Abstraction: The reaction initiates with the permanganate ion (MnO₄⁻) abstracting a hydrogen atom from the benzylic methyl group. This is the slowest step and leads to the formation of a 2-fluoro-4-nitrobenzyl radical and a manganese(VI) species (HMnO₄⁻). The stability of the benzyl radical is crucial for this step to occur.

-

Further Oxidation: The highly reactive benzyl radical is rapidly oxidized further. While the precise subsequent steps can be complex, they ultimately lead to the formation of the corresponding benzoate salt.

-

Role of Alkaline Medium: The reaction is typically performed in an aqueous basic solution (e.g., NaOH). This serves two key purposes: first, it helps to stabilize the permanganate oxidant, and second, it immediately converts the newly formed this compound into its water-soluble sodium salt (sodium 2-fluoro-4-nitrobenzoate). This prevents potential side reactions or over-oxidation of the desired product.

-

Function of Phase-Transfer Catalysis: 2-fluoro-4-nitrotoluene has poor solubility in the aqueous permanganate solution. To overcome this phase barrier and accelerate the reaction, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is often employed.[4][9] The quaternary ammonium cation (Bu₄N⁺) pairs with the permanganate anion (MnO₄⁻) in the aqueous phase, creating an ion pair that is soluble in the organic phase (or at the interface), thereby delivering the oxidant to the 2-fluoro-4-nitrotoluene substrate.

Reaction Pathway Diagram

A simplified diagram of the key stages in the phase-transfer catalyzed permanganate oxidation.

Detailed Experimental Protocol

This protocol is synthesized from established procedures and is designed for robust performance at a laboratory scale.[4][9]

Reagents & Materials:

-

2-fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite® or other filter aid

-

Deionized water

-

Round-bottom flask with reflux condenser and heating mantle

-

Stir plate and magnetic stir bar

-

Buchner funnel and filter flask

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-4-nitrotoluene (e.g., 0.2 mol, 31.1 g), tetrabutylammonium bromide (0.01 mol, 3.2 g), and a 1N sodium hydroxide solution (1.0 L).

-

Initial Oxidation: Begin stirring the mixture at room temperature. Add an initial portion of potassium permanganate (e.g., 20.0 g) to the stirring mixture.

-

Heating and Staged Addition: After approximately 10 minutes, heat the mixture to 95 °C using a heating mantle. The characteristic purple color of permanganate will gradually fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

To drive the reaction to completion, add additional portions of potassium permanganate (e.g., two 30.0 g portions) at intervals. A typical schedule is to add the portions after 2 hours and 3 hours of heating.[4]

-

Reaction Completion: Continue stirring the reaction at 95 °C for an additional 10-12 hours, or until the purple color of the permanganate persists, indicating that the starting material has been fully consumed.

-

Cooling and Filtration (Workup Part 1): Cool the reaction mixture to room temperature. Set up a vacuum filtration apparatus with a Buchner funnel and a pad of Celite® to filter out the fine MnO₂ precipitate. Wash the filter cake with a small amount of water to ensure all the soluble product is collected.

-

Acidification and Precipitation (Workup Part 2): Transfer the clear filtrate to a large beaker. Slowly and carefully add concentrated hydrochloric acid while stirring until the pH of the solution reaches ~2. An off-white to pale yellow precipitate of this compound will form.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove residual inorganic salts.

Experimental Workflow Diagram

A step-by-step workflow for the synthesis and initial workup of this compound.

Purification Protocol

For applications in drug development, high purity is essential. An acid-base extraction is an effective method for purifying the crude product.

-

Dissolution: Dissolve the crude solid in an aqueous base, such as 1N NaOH solution. The carboxylic acid will deprotonate to form its water-soluble sodium salt, while less acidic organic impurities will remain in solution or as a suspension.

-

Extraction (Optional): If significant organic impurities are suspected, wash the basic aqueous solution with a non-polar organic solvent like ether or dichloromethane to remove them. Discard the organic layer.

-

Re-precipitation: Re-acidify the aqueous solution to pH ~2 with concentrated HCl to precipitate the purified this compound.

-

Final Extraction: Extract the purified product from the aqueous mixture using several portions of an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 200 mL).[4]

-

Drying and Evaporation: Combine the organic extracts, wash with a small amount of 0.1N HCl, and then dry over anhydrous Na₂SO₄ or MgSO₄.[4] Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure product as a white to off-white crystalline solid.

-

Characterization: Confirm the purity by measuring the melting point (m.p. 174.5–176.0 °C) and other analytical techniques (NMR, etc.).[2][4]

Data Summary and Critical Safety Protocols

Reaction Data Summary

The following table summarizes typical quantitative data for this synthesis.

| Parameter | Value | Source |

| Starting Material | 2-fluoro-4-nitrotoluene | [4] |

| Primary Oxidant | Potassium Permanganate (KMnO₄) | [4] |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | [4] |

| Solvent/Medium | 1N Sodium Hydroxide (aq) | [4] |

| Reaction Temperature | 95 °C | [3][4] |

| Typical Yield | ~74% | [3][4] |

| Product Appearance | White to light yellow crystalline powder | [3][9] |

| Melting Point | 174.5–176.0 °C | [4] |

Critical Safety Protocols

Adherence to strict safety protocols is non-negotiable, particularly when handling strong oxidizing agents.

-

Potassium Permanganate (KMnO₄):

-

Hazard: Strong oxidizer. May intensify fire and can cause fire upon contact with combustible materials.[10][11][12] It is harmful if swallowed and causes severe skin burns and eye damage.[11][13]

-

Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Handle in a well-ventilated area or chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from combustible materials, reducing agents, and strong acids.[11][14]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Do not flush down the drain.[11]

-

Waste Disposal: Permanganate waste should be treated as hazardous. It can be quenched by careful, slow addition to a reducing agent solution (e.g., sodium bisulfite) under controlled pH before disposal according to institutional guidelines.

-

-

General Precautions:

-

The oxidation reaction can be exothermic. Ensure adequate cooling capacity is available and add reagents in a controlled manner.

-

Acidification with concentrated HCl should be performed slowly and with caution, as it is also an exothermic process.

-

Alternative Synthetic Approaches

While the permanganate method is robust, other oxidants offer different advantages and disadvantages.

-

Chromium Trioxide/Periodic Acid: This system can provide a higher reported yield of around 81%.[4][15] The reaction is typically run in acetonitrile. However, chromium(VI) compounds are highly toxic and carcinogenic, posing significant health risks and creating hazardous waste that is difficult and costly to dispose of, making this a less desirable route for green chemistry and industrial applications.

-

Sodium Dichromate/Sulfuric Acid: Another chromium-based method that is effective but carries the same toxicity concerns as chromium trioxide.[5]

Conclusion

The synthesis of this compound via the potassium permanganate oxidation of 2-fluoro-4-nitrotoluene represents a reliable and scalable method for producing this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism, particularly the roles of the basic medium and phase-transfer catalyst, allows for procedural optimization. By following a detailed experimental protocol and adhering strictly to safety guidelines for handling strong oxidants, researchers can consistently obtain high-purity material ready for use in advanced drug development pipelines.

References

- 1. This compound | 403-24-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. innospk.com [innospk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. This compound | 403-24-7 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. valudor.com [valudor.com]

- 13. accomn.com [accomn.com]

- 14. chemos.de [chemos.de]

- 15. Page loading... [wap.guidechem.com]

electrophilic and nucleophilic sites of 2-Fluoro-4-nitrobenzoic acid

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 403-24-7) is a pivotal molecular scaffold in modern synthetic chemistry, prized for its versatile reactivity which is conferred by a unique arrangement of three distinct functional groups on an aromatic ring.[1] This guide, prepared from the perspective of a Senior Application Scientist, delves into the core electronic principles governing the molecule's reactivity. We will dissect the electronic landscape of the molecule to identify its primary electrophilic and nucleophilic centers. Furthermore, we will explore the key mechanistic pathways this compound undergoes, including Nucleophilic Aromatic Substitution (SNAr), transformations of the carboxylic acid moiety, and reactions involving the nitro group. This document serves as a comprehensive resource, blending theoretical understanding with practical, field-proven protocols to empower researchers in leveraging this versatile building block for applications in pharmaceutical and agrochemical development.[1][2][3]

The Molecular Architecture: An Interplay of Inductive and Resonance Effects

The reactivity of this compound is not merely the sum of its parts but a consequence of the synergistic electronic interplay between the fluorine atom, the nitro group, and the carboxylic acid. The presence of these three distinct functional groups provides multiple, predictable reaction sites, allowing for sequential and regioselective modifications.[2]

-

The Nitro Group (-NO₂): Positioned para to the carboxylic acid, the nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.

-

The Fluorine Atom (-F): Located ortho to the carboxylic acid, fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect further deactivates the ring and enhances the acidity of the carboxylic acid.[2] Fluorine also serves as an excellent leaving group in nucleophilic aromatic substitution reactions, a key feature of this molecule's utility.[2]

-

The Carboxylic Acid Group (-COOH): This group is also deactivating and meta-directing. Its primary reactivity lies in its acidic proton and the electrophilic nature of its carbonyl carbon, allowing for a suite of classical transformations such as esterification, reduction, and conversion to highly reactive acyl chlorides.[2][4]

This unique combination of functional groups makes this compound a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the androgen receptor antagonist Enzalutamide, used in oncology.[2][5]

Mapping the Reactive Sites: A Guided Tour of the Electronic Landscape

Understanding the distribution of electron density across the molecule is paramount to predicting its behavior. Computational methods like Density Functional Theory (DFT) and the resulting Molecular Electrostatic Potential (MEP) maps provide invaluable insights, visually distinguishing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2]

Nucleophilic Centers (Sites of Electron Abundance)

While the ring is generally electron-deficient, localized areas of higher electron density act as nucleophilic sites.

-

Oxygen Atoms of the Carboxylate and Nitro Groups: The lone pairs on the oxygen atoms of both the deprotonated carboxylate and the nitro group are the most significant nucleophilic centers. These sites are readily protonated or can coordinate with Lewis acids.

-

The Aromatic Pi System (in specific contexts): Although deactivated, the π-system can, in rare cases, interact with extremely potent electrophiles. However, for most synthetic purposes, it is considered electron-poor.

Electrophilic Centers (Sites of Electron Deficiency)

The powerful electron-withdrawing groups create several highly electron-deficient centers, which are prime targets for nucleophilic attack.

-

C2 Carbon (Attached to Fluorine): This is a primary electrophilic site. The strong inductive effect of the adjacent fluorine and the resonance-withdrawing effect of the para-nitro group make this carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2]

-

Carbonyl Carbon of the Carboxylic Acid: This carbon is inherently electrophilic due to polarization by the attached oxygen atoms. Its electrophilicity is the basis for reactions like esterification and amidation.[2]

-

Aromatic Carbons (C4, C6): The carbons bearing the nitro group (C4) and ortho to both withdrawing groups (C6) are also significantly electron-poor and can be involved in the resonance stabilization of intermediates during nucleophilic attack.

Core Reaction Mechanisms and Synthetic Utility

The true value of this compound is realized in its predictable and versatile reaction pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction pathway for this molecule. The convergence of a good leaving group (fluoride) and strong activation from the nitro group makes the C2 position highly susceptible to attack by a wide range of nucleophiles.[2]

The mechanism is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.[2]

Caption: The two-step addition-elimination mechanism of SNAr.

Pathway 2: Carboxylic Acid Derivatization

The carboxylic acid group is a gateway to a vast array of derivatives. A common and critical first step is its activation to an acyl chloride, which dramatically increases the electrophilicity of the carbonyl carbon.[2][4]

This transformation is typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] The resulting 2-fluoro-4-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes reaction with nucleophiles like amines or alcohols to form amides and esters, respectively.[2]

Caption: Workflow for carboxylic acid activation and derivatization.

Pathway 3: Nitro Group Reduction

The nitro group can be readily reduced to a primary amine (-NH₂). This transformation fundamentally alters the electronic nature of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. This opens up subsequent synthetic possibilities, such as diazotization reactions or amide bond formations where the newly formed amine acts as the nucleophile. Common reducing agents include catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[2]

Experimental & Computational Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems. The causality behind key steps is explained to provide a deeper understanding beyond simple instruction.

Protocol: Synthesis via Oxidation of 2-Fluoro-4-nitrotoluene

This is the most common industrial and lab-scale synthesis of the title compound.[2][3][7] The protocol utilizes potassium permanganate as a powerful oxidizing agent.

Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-4-nitrotoluene (1 equivalent), tetrabutylammonium bromide (0.05 eq, as a phase-transfer catalyst), and 1N aqueous NaOH.[5][7] Causality: The basic medium is required for the permanganate oxidation, and the phase-transfer catalyst facilitates interaction between the aqueous oxidant and the organic substrate.

-

Oxidant Addition: While stirring at room temperature, add potassium permanganate (KMnO₄, ~1 eq) in portions. An exotherm may be observed.[5][7]

-

Heating: Heat the mixture to 95 °C. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Add additional portions of KMnO₄ over several hours until the starting material is consumed (monitor by TLC/GC).[5][7]

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂.[7]

-

Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2 using concentrated HCl.[5][7] Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry to afford this compound. Purity can be assessed by melting point (172-176 °C) and NMR.[1][5][7]